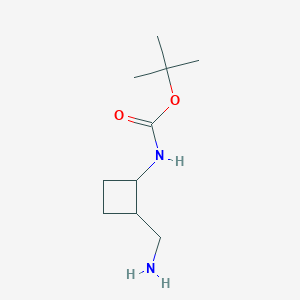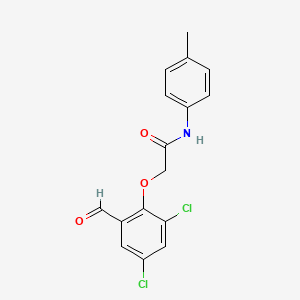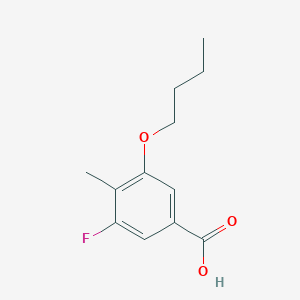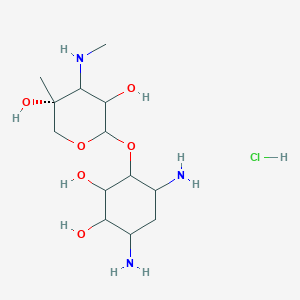
(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and methylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride” typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of carbon-nitrogen bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its structural features could enable it to bind to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have therapeutic potential due to its ability to interact with biological targets. Research may focus on its efficacy and safety as a potential treatment for various diseases.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties may enable it to serve as a key intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of “(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride” involves its interaction with specific molecular targets. The compound’s functional groups may enable it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino sugar derivatives and cyclohexyl-based molecules with multiple functional groups. Examples include:
- (5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- (5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride
Uniqueness
The uniqueness of “this compound” lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H28ClN3O6 |
|---|---|
Molecular Weight |
357.83 g/mol |
IUPAC Name |
(5R)-2-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-methyl-4-(methylamino)oxane-3,5-diol;hydrochloride |
InChI |
InChI=1S/C13H27N3O6.ClH/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18;/h5-12,16-20H,3-4,14-15H2,1-2H3;1H/t5?,6?,7?,8?,9?,10?,11?,12?,13-;/m0./s1 |
InChI Key |
VIWUGJRNBCACFH-QPGRETCDSA-N |
Isomeric SMILES |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O.Cl |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


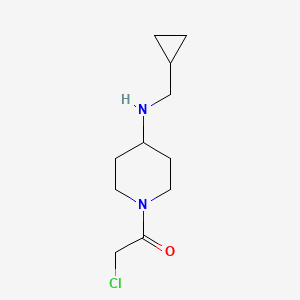
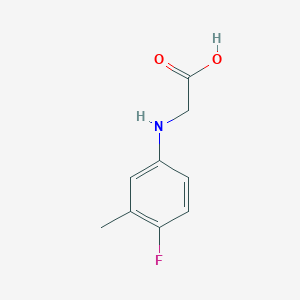
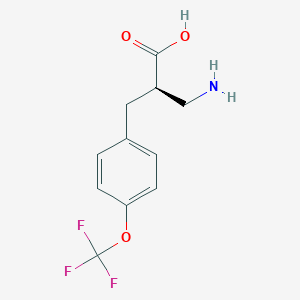
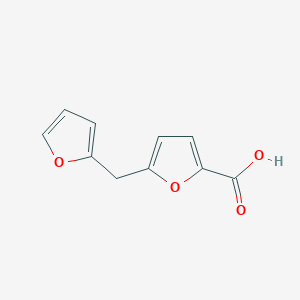
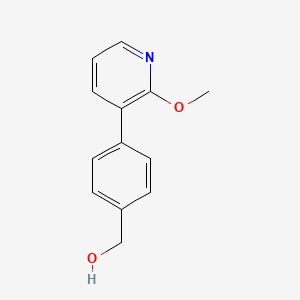
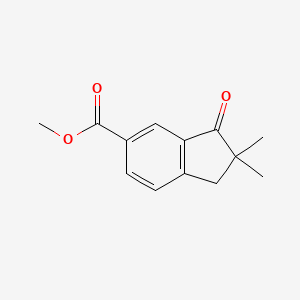
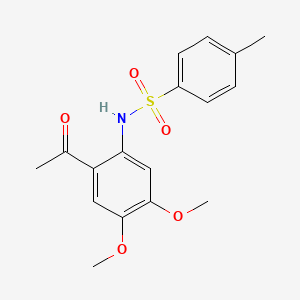
![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
![Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12994737.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994744.png)
